molecular formula C11H10O3 B3118298 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 236390-57-1

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B3118298
CAS RN: 236390-57-1
M. Wt: 190.19 g/mol
InChI Key: LNUDOSBAUBBFDK-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound . It is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle .

Scientific Research Applications

Synthesis and Crystal Structure

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has been utilized in the synthesis and crystal structure analysis of various compounds. For instance, Wang Yong-jian (2010) synthesized 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one and 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, which were characterized by various spectroscopic methods and single crystal X-ray diffraction analysis (Wang Yong-jian, 2010). Similarly, Chun-Hua Zhang et al. (2010) analyzed the molecular structure of 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone through crystallography, revealing the planar nature of the methoxy and prop-2-ynyloxy groups (Chun-Hua Zhang, Jing-Min Zhao, Bao-Guo Chen, 2010).

Solid Phase Organic Synthesis

This compound has been explored in solid-phase organic synthesis. E. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis, leading to the formation of various secondary amines and their derivatives (E. Swayze, 1997).

Anti-Bacterial Agents

The compound has significant applications in the development of anti-bacterial agents. Mumtaz Hussain et al. (2019) synthesized a library of 1,4-disubstituted 1,2,3-triazoles using 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, which showed high inhibitory effects against a range of bacterial strains (Mumtaz Hussain et al., 2019).

Antibacterial Activity of Novel Chalcones

S. Ramesh et al. (2014) synthesized methylenebis{2-[(1-benzyl/cyclohexyl-1H-1,2,3-triazol-4-yl)methoxy]chalcones} using a compound derived from this compound, which were tested for their antibacterial activity (S. Ramesh, D. Ashok, G. Linga goud, V. Prabhakar Reddy, 2014).

Determination of Absolute Configuration

The compound has also been used in the determination of the absolute configuration of related molecules, as demonstrated by G. Talybov and A. Baghirli (2020) (G. Talybov, A. Baghirli, 2020).

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that are involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the cellular context.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function . In various cell types, including cancer cells, this compound has been observed to induce apoptosis, thereby highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymes, resulting in altered cellular functions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are essential for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, it can induce toxic effects, including liver damage and apoptosis in various tissues . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism and detoxification of reactive oxygen species and other harmful compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its biochemical activity. This compound has been observed to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, such as the mitochondria or the endoplasmic reticulum, thereby influencing its function and activity .

properties

IUPAC Name

4-methoxy-2-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUDOSBAUBBFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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